molecular formula C17H17NO2 B7564005 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one

Cat. No. B7564005
M. Wt: 267.32 g/mol
InChI Key: LWYLRUJSMLJKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one, also known as DBPP, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. DBPP belongs to the class of benzoxazinone derivatives and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways involved in inflammation and cancer progression. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has also been found to reduce the expression of genes involved in cancer progression, such as MMP-2 and MMP-9. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to have anti-oxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield and purity. It has also been shown to have low toxicity, making it a safe compound to work with. However, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has poor solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the study of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one. One area of research could focus on the development of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one as a potential drug for the treatment of neurodegenerative diseases. Another area of research could investigate the use of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one in combination with other compounds for the treatment of cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one and its effects on various pathways and enzymes. Overall, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has shown promising results in scientific research and has the potential to be a valuable compound in various fields of science.

Synthesis Methods

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-aminophenol with benzaldehyde, followed by cyclization and reduction. The final product is obtained through a condensation reaction of the intermediate with phenylacetone. The synthesis method of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been optimized for high yield and purity.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been studied for its potential application in various fields of science. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development in this field.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(11-10-14-6-2-1-3-7-14)18-12-13-20-16-9-5-4-8-15(16)18/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYLRUJSMLJKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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